1-(4-chlorophenyl)-2-(isobutylthio)-5-(p-tolyl)-1H-imidazole
Description
Properties
IUPAC Name |
1-(4-chlorophenyl)-5-(4-methylphenyl)-2-(2-methylpropylsulfanyl)imidazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21ClN2S/c1-14(2)13-24-20-22-12-19(16-6-4-15(3)5-7-16)23(20)18-10-8-17(21)9-11-18/h4-12,14H,13H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PZTJOTXRVYQCNM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CN=C(N2C3=CC=C(C=C3)Cl)SCC(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21ClN2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-chlorophenyl)-2-(isobutylthio)-5-(p-tolyl)-1H-imidazole typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the imidazole ring: This can be achieved through the condensation of appropriate aldehydes or ketones with amines in the presence of an acid catalyst.
Introduction of substituents: The chlorophenyl, isobutylthio, and p-tolyl groups are introduced through nucleophilic substitution reactions, often using reagents like chlorobenzene, isobutylthiol, and p-tolyl chloride.
Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.
Industrial Production Methods
Industrial production of 1-(4-chlorophenyl)-2-(isobutylthio)-5-(p-tolyl)-1H-imidazole may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods often incorporate advanced purification techniques to ensure the compound meets stringent quality standards.
Chemical Reactions Analysis
Types of Reactions
1-(4-chlorophenyl)-2-(isobutylthio)-5-(p-tolyl)-1H-imidazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the conversion of certain functional groups to their corresponding reduced forms.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents in anhydrous solvents.
Substitution: Nucleophiles such as amines, thiols, or halides in the presence of suitable catalysts or under thermal conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
Scientific Research Applications
1-(4-chlorophenyl)-2-(isobutylthio)-5-(p-tolyl)-1H-imidazole has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including as a lead compound for drug development.
Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 1-(4-chlorophenyl)-2-(isobutylthio)-5-(p-tolyl)-1H-imidazole involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in microbial growth, leading to its antimicrobial properties. The exact molecular targets and pathways can vary depending on the specific application and biological context.
Comparison with Similar Compounds
Table 1: Structural and Physicochemical Comparison
*Estimated using atomic masses.
Key Findings from Comparative Studies
Substituent Effects on Bioactivity :
- Electron-withdrawing groups (e.g., 4-ClPh at position 1) improve stability and binding to metal surfaces (corrosion inhibition) .
- Electron-donating groups (e.g., p-tolyl at position 5) enhance solubility and may increase bioavailability .
- Sulfur-containing substituents (e.g., isobutylthio vs. thiol): Isobutylthio increases lipophilicity (logP ~4.5 estimated) compared to thiol derivatives (logP ~2.5–3.0), favoring membrane permeability but reducing aqueous solubility .
Corrosion Inhibition :
- IM-Cl (2-(4-ClPh)-imidazole) showed 85% inhibition efficiency in 0.5 M H₂SO₄, while IM-CH₃ (p-tolyl analog) achieved 92% due to balanced electron effects . The target compound’s combination of 4-ClPh and p-tolyl may synergize these properties.
Synthetic Accessibility :
- Thiol derivatives (e.g., ) are synthesized via cyclocondensation or substitution reactions, while isobutylthio introduction likely requires alkylation of a thiol precursor under basic conditions .
Biological Activity
1-(4-chlorophenyl)-2-(isobutylthio)-5-(p-tolyl)-1H-imidazole is a synthetic organic compound belonging to the imidazole family, characterized by its unique functional groups. This compound has garnered interest in various biological applications, particularly due to its potential therapeutic effects and mechanisms of action.
Chemical Structure and Properties
The chemical structure of 1-(4-chlorophenyl)-2-(isobutylthio)-5-(p-tolyl)-1H-imidazole can be represented as follows:
- IUPAC Name : 1-(4-chlorophenyl)-2-(isobutylthio)-5-(p-tolyl)-1H-imidazole
- Molecular Formula : C18H20ClN2S
- Molecular Weight : 334.88 g/mol
The compound features a chlorophenyl group, an isobutylthio group, and a p-tolyl group, which contribute to its biological activity.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets such as enzymes and receptors. The imidazole ring can participate in hydrogen bonding and coordination with metal ions, influencing various biochemical pathways.
Potential Targets:
- Enzymes : The compound may inhibit or activate specific enzymes involved in metabolic pathways.
- Receptors : It could modulate receptor activity, impacting cellular signaling processes.
Anticancer Properties
Recent studies have indicated that imidazole derivatives possess significant anticancer properties. For instance, compounds similar to 1-(4-chlorophenyl)-2-(isobutylthio)-5-(p-tolyl)-1H-imidazole have shown efficacy against various cancer cell lines.
| Compound | IC50 (µM) | Target Cell Line |
|---|---|---|
| 1-(4-chlorophenyl)-2-(isobutylthio)-5-(p-tolyl)-1H-imidazole | TBD | TBD |
| Compound X (similar structure) | 0.12 | HCT116 |
| Compound Y (related imidazole) | 2.0 | SW480 |
Note: Specific IC50 values for the target compound need further experimental validation.
Antimicrobial Activity
Imidazole derivatives have also been explored for their antimicrobial properties. Preliminary data suggests that this compound may exhibit activity against certain bacterial strains, similar to other thio-containing imidazoles.
Case Studies
A series of studies have evaluated the biological activity of various imidazole derivatives, including those with structural similarities to 1-(4-chlorophenyl)-2-(isobutylthio)-5-(p-tolyl)-1H-imidazole:
-
Study on Anticancer Efficacy :
- Researchers synthesized several imidazole derivatives and tested their effects on colorectal cancer cells.
- Results indicated that modifications in the substituents significantly influenced the compounds' potency against cancer cell proliferation.
-
Antimicrobial Testing :
- A comparative study on the antimicrobial effects of thio-substituted imidazoles demonstrated promising results against Gram-positive bacteria.
- The study highlighted the importance of the thio group in enhancing biological activity.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 1-(4-chlorophenyl)-2-(isobutylthio)-5-(p-tolyl)-1H-imidazole, and how can reaction yields be improved?
- Methodology : Utilize a multi-component condensation approach under reflux conditions with ammonium acetate as a catalyst and glacial acetic acid as the solvent (similar to protocols in ). Key parameters include temperature control (110–120°C), stoichiometric ratios of aldehydes (e.g., p-tolualdehyde), and ammonium acetate. Purification via recrystallization (methanol/water) or column chromatography (silica gel, ethyl acetate/hexane) enhances yield .
Q. How can spectroscopic techniques (FTIR, NMR, HPLC) confirm the structure and purity of this compound?
- Methodology :
- FTIR : Identify characteristic bands (e.g., C–S stretch at ~600–700 cm⁻¹ for the isobutylthio group, C–Cl stretch at ~550 cm⁻¹).
- NMR : Assign peaks for aromatic protons (δ 7.0–8.0 ppm), methyl groups in p-tolyl (δ ~2.3 ppm), and isobutylthio protons (δ 1.0–1.5 ppm).
- HPLC : Use a C18 column with UV detection (254 nm) to assess purity (>98%) and retention time consistency .
Q. What analytical methods are suitable for quantifying this compound in complex matrices (e.g., biological samples)?
- Methodology : Develop a validated LC-MS/MS protocol with electrospray ionization (ESI+) in multiple reaction monitoring (MRM) mode. Optimize mobile phases (e.g., acetonitrile/0.1% formic acid) and calibration curves (1–100 ng/mL) for sensitivity and reproducibility .
Advanced Research Questions
Q. How does the substitution pattern (4-chlorophenyl, isobutylthio, p-tolyl) influence the compound’s biological activity?
- Methodology : Perform structure-activity relationship (SAR) studies by synthesizing analogs with modified substituents (e.g., replacing isobutylthio with methylthio or p-tolyl with fluorophenyl). Evaluate antifungal activity (e.g., against Candida albicans via MIC assays) and correlate with computational parameters (logP, polar surface area) .
Q. What intermolecular interactions stabilize the crystal structure of this compound?
- Methodology : Conduct single-crystal X-ray diffraction (SCXRD) to resolve the molecular geometry. Analyze packing motifs, such as C–H⋯S interactions (3.5–3.6 Å) and π-π stacking between aromatic rings. Note any disorder in the isobutylthio group, as seen in analogous imidazole derivatives .
Q. How can computational modeling predict the compound’s binding affinity to fungal cytochrome P450 targets?
- Methodology : Use molecular docking (AutoDock Vina) with the fungal CYP51 enzyme (PDB: 1EA1). Validate docking poses against SCXRD data (e.g., imidazole ring orientation) and perform MD simulations to assess binding stability .
Q. What are the environmental degradation pathways of this compound under UV exposure?
- Methodology : Perform photolysis studies in aqueous solutions (pH 7.4) using a UV chamber (λ = 254 nm). Monitor degradation via LC-MS to identify byproducts (e.g., sulfoxide derivatives from isobutylthio oxidation). Assess ecotoxicity using Daphnia magna bioassays .
Data Contradiction & Resolution
Q. Discrepancies in reported antifungal efficacy: How to reconcile in vitro vs. in vivo results?
- Resolution : Evaluate bioavailability factors (e.g., plasma protein binding, metabolic stability via liver microsomes). If in vitro activity (MIC < 1 µg/mL) does not translate in vivo, modify the formulation (e.g., liposomal encapsulation) or optimize dosing regimens .
Q. Conflicting crystallographic data on substituent disorder: How to address this in structural analysis?
- Resolution : Apply disorder modeling in refinement software (e.g., SHELXL). Use restraints for bond lengths/angles and validate with Hirshfeld surface analysis to distinguish genuine disorder from experimental artifacts .
Methodological Best Practices
- Synthetic Reproducibility : Document reaction parameters (e.g., inert atmosphere, moisture control) to minimize batch-to-batch variability.
- Analytical Validation : Follow ICH guidelines for HPLC/LC-MS method validation (precision, accuracy, LOD/LOQ).
- Ethical Compliance : Adhere to OECD guidelines for environmental toxicity testing to ensure data reliability .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
